molecular formula C13H11NO4 B8776295 5-[(benzyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid

5-[(benzyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B8776295
M. Wt: 245.23 g/mol
InChI Key: GAUPADLIIGDUTC-UHFFFAOYSA-N
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Description

5-[(benzyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)

InChI Key

GAUPADLIIGDUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, to a stirred solution of 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (1.10 g, 4.80 mmol) in acetone (100 mL) is added a solution of potassium permanganate (1.52 g, 9.60 mmol) in 150 mL acetone/water (1:1) dropwise and the mixture is stirred for three hours. The mixture is poured into a solution of 200 mL of 10% NaHSO3 in 1N HCl and the mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure to give the title compound; HPLC Retention time 0.88 minutes (condition C): MS 244.3 (M−1).
Quantity
1.1 g
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reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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150 mL
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solvent
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (8.0 g) in n-butanol (300 mL) and water (112 mL) was added sodium dihydrogen phosphate (6.28 g), sodium chlorite (9.47 g) and isobutene (58g). The mixture was stirred for 20 h at RT after which it was concentrated. After purification of the residue by flash column chromatography on silica (DCM/MeOH 15:1 to 1:1) 10.0 g of 1H-pyrrole-2,5-dicarboxylic acid monobenzyl ester were obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step One

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